3-Isopropoxyisoxazole-5-carboxylic acid
Description
Historical Context and Evolution of Isoxazole (B147169) Synthesis
The journey into isoxazole chemistry began in the late 19th and early 20th centuries with the initial discoveries of 1,3-dipoles. However, the systematic study and synthetic application of isoxazoles were significantly advanced through the seminal work of Rolf Huisgen in the 1960s on 1,3-dipolar cycloaddition reactions. chesci.com This reaction, often referred to as the Huisgen cycloaddition, provided a robust and versatile method for constructing the isoxazole ring.
The classical and still widely used method for isoxazole synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne. wikipedia.orgchem-station.comyoutube.com Nitrile oxides are typically generated in situ from the dehydration of nitroalkanes or the dehydrohalogenation of hydroxamoyl halides to circumvent their high reactivity and tendency to dimerize. chem-station.com
Over the decades, synthetic methodologies have evolved to offer greater control over regioselectivity and to accommodate a wider range of functional groups. Key developments include:
Metal-Catalyzed Cycloadditions: The use of copper and other transition metals has been shown to catalyze the reaction between azides and alkynes to form triazoles, and this principle has been extended to isoxazole synthesis, often leading to improved yields and regioselectivity.
Green Chemistry Approaches: Recognizing the environmental impact of traditional organic solvents and reagents, recent efforts have focused on developing more sustainable synthetic routes. This includes the use of greener solvents like water and ionic liquids, as well as alternative energy sources such as microwave and ultrasound irradiation to promote the cycloaddition. nih.gov
Mechanochemistry: Ball-milling techniques have emerged as a solvent-free method for the synthesis of isoxazoles, offering rapid reaction times and reduced waste. orgsyn.org
These advancements have transformed the synthesis of isoxazoles from a specialized area of research to a common practice in modern organic chemistry laboratories.
Importance of the Isoxazole Core in Advanced Organic Synthesis
The isoxazole ring is more than just a stable heterocyclic scaffold; it is a versatile synthon that can be strategically employed in the synthesis of more complex molecules. The inherent reactivity of the N-O bond within the isoxazole ring allows for its selective cleavage under various conditions, unveiling a range of functional groups. This "masked" functionality is a cornerstone of its synthetic utility.
Depending on the substituents and the reaction conditions, the isoxazole ring can be transformed into:
β-Hydroxyketones and β-Dicarbonyl Compounds: Reductive cleavage of the N-O bond in isoxazolines (the dihydro derivatives of isoxazoles) and isoxazoles, respectively, can yield these valuable synthetic intermediates. wikipedia.org
γ-Amino Alcohols: Further reduction can lead to the formation of γ-amino alcohols, a common motif in many biologically active compounds.
Enaminones and α,β-Unsaturated Ketones: Ring-opening reactions can also provide access to these important classes of compounds.
The stability of the isoxazole ring under a variety of reaction conditions allows for extensive functionalization of its substituents before the strategic ring-opening step. This orthogonality makes isoxazoles powerful tools in retrosynthetic analysis and target-oriented synthesis. The isoxazole moiety is a common feature in a number of pharmaceuticals, agrochemicals, and materials, highlighting its broad importance. mdpi.comresearchgate.net
Overview of Isoxazole Carboxylic Acids as Key Synthons
Isoxazole carboxylic acids, such as the titular 3-Isopropoxyisoxazole-5-carboxylic acid , represent a particularly useful subclass of isoxazole derivatives. The presence of the carboxylic acid functionality adds another layer of synthetic versatility to the isoxazole core.
The carboxylic acid group can:
Serve as a handle for further functionalization: It can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols. nih.gov This allows for the attachment of the isoxazole moiety to other molecules, such as peptides or other complex frameworks. nih.govresearchgate.net
Influence the electronic properties of the ring: The electron-withdrawing nature of the carboxylic acid can affect the reactivity of the isoxazole ring and its substituents.
Participate in decarboxylation reactions: Under certain conditions, the carboxylic acid group can be removed, providing a route to isoxazoles with a specific substitution pattern that might be difficult to achieve directly.
The synthesis of isoxazole carboxylic acids typically involves the use of an alkyne bearing a carboxylate group or a precursor in the 1,3-dipolar cycloaddition reaction. For instance, the reaction of a nitrile oxide with an propiolate ester, followed by hydrolysis of the resulting ester, is a common route to isoxazole-5-carboxylic acids.
The table below summarizes some representative isoxazole carboxylic acids and their precursors, illustrating the common synthetic strategies.
| Isoxazole Carboxylic Acid | Precursor Alkyne | Precursor Nitrile Oxide Source |
| Isoxazole-5-carboxylic acid | Ethyl propiolate | Hydroxamoyl chloride |
| 3-Phenylisoxazole-5-carboxylic acid | Ethyl propiolate | Benzaldoxime |
| 5-Methylisoxazole-3-carboxylic acid | Tetrolic acid | Aldoxime |
Due to a lack of specific literature on the synthesis of This compound , a plausible synthetic route would involve the alkylation of a 3-hydroxyisoxazole-5-carboxylate intermediate with an isopropyl halide, followed by ester hydrolysis. This approach leverages the nucleophilicity of the 3-hydroxy group on the isoxazole ring.
The following table presents some known isoxazole carboxylic acids and their reported melting points, providing a reference for the physical properties of this class of compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Isoxazole-5-carboxylic acid | C4H3NO3 | 113.07 | 144-148 |
| 3-Propylisoxazole-5-carboxylic acid | C7H9NO3 | 155.15 | Not specified |
| 5-Cyclopropylisoxazole-3-carboxylic acid | C7H7NO3 | 153.14 | 96-100 |
| Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | 143.10 | 160-163 |
Structure
3D Structure
Properties
CAS No. |
1086391-25-4 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
3-propan-2-yloxy-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-4(2)11-6-3-5(7(9)10)12-8-6/h3-4H,1-2H3,(H,9,10) |
InChI Key |
CGTOXERUNSOEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NOC(=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isopropoxyisoxazole 5 Carboxylic Acid and Analogues
Direct Synthesis Approaches to 3-Isopropoxyisoxazole-5-carboxylic Acid
The direct synthesis of this compound is most logically achieved through a sequential functionalization of a suitable precursor. A plausible and efficient pathway involves the initial synthesis of an esterified 3-hydroxyisoxazole, followed by etherification to introduce the isopropoxy group, and concluding with ester hydrolysis to unmask the carboxylic acid.
Strategies for Isopropoxy Group Introduction at the 3-Position
The introduction of an alkoxy group, such as isopropoxy, at the 3-position of the isoxazole (B147169) ring is commonly accomplished via the O-alkylation of a 3-hydroxyisoxazole precursor. The key intermediate for this strategy is methyl or ethyl 3-hydroxyisoxazole-5-carboxylate, a known compound that can be synthesized from the cyclization of corresponding β-keto esters with hydroxylamine (B1172632). researchgate.net
The etherification can be carried out using the Williamson ether synthesis, a robust and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism where the hydroxyl group of the 3-hydroxyisoxazole is first deprotonated by a suitable base to form a more nucleophilic alkoxide ion. This is followed by the reaction with an alkyl halide.
Reaction Scheme:
Deprotonation: The 3-hydroxyisoxazole-5-carboxylate is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. This step generates the corresponding sodium or potassium isoxazolate salt.
Nucleophilic Substitution: An isopropyl halide, typically 2-bromopropane (B125204) or 2-iodopropane, is added to the reaction mixture. The isoxazolate ion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide to form the desired 3-isopropoxy ether linkage. masterorganicchemistry.comyoutube.combyjus.com
This method is highly effective for attaching primary and secondary alkyl groups. masterorganicchemistry.com Alternative strategies include the reaction of a 3-haloisoxazole with an alkoxide, though the O-alkylation of a 3-hydroxyisoxazole is often more direct. electronicsandbooks.com
Carboxylation at the 5-Position
The final step in the synthesis of the target acid is the conversion of the ester group at the 5-position into a carboxylic acid. This transformation is most commonly and reliably achieved through saponification (base-catalyzed hydrolysis).
This procedure involves treating the ester, such as ethyl 3-isopropoxyisoxazole-5-carboxylate, with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. The reaction is typically stirred at room temperature for several hours to ensure complete conversion.
Following the hydrolysis, the reaction mixture is acidified, usually with a mineral acid like hydrochloric acid (HCl), to a pH of approximately 2. This protonates the carboxylate salt, causing the free this compound to precipitate, which can then be isolated by filtration. This method is known to produce high yields, often around 90%, for analogous isoxazole esters.
More advanced, though less common, methods for direct C-H functionalization are emerging. For instance, Au(I)-catalyzed C5-carboxylation of unsubstituted isoxazoles has been reported, representing a potential future route for direct carboxylation without relying on an ester precursor.
General Synthetic Routes to Isoxazole-5-carboxylic Acid Derivatives
The construction of the isoxazole ring itself is a cornerstone of synthesizing its derivatives. Cycloaddition reactions are among the most powerful and versatile methods for this purpose.
Cycloaddition Reactions in Isoxazole Ring Formation
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a highly efficient and widely utilized method for the regioselective synthesis of isoxazoles. wikipedia.org This reaction, a type of Huisgen 1,3-dipolar cycloaddition, forms the five-membered heterocyclic ring in a single, concerted step.
Nitrile oxides (R-C≡N⁺-O⁻) are unstable intermediates that are typically generated in situ from various precursors. Common methods for their generation include:
Dehydrohalogenation of hydroximoyl chlorides: Treatment with a non-nucleophilic base like triethylamine.
Oxidation of aldoximes: Using oxidizing agents such as chloramine-T or N-chlorosuccinimide (NCS) in the presence of a base.
Dehydration of primary nitroalkanes.
Once generated, the nitrile oxide rapidly reacts with a dipolarophile, such as an alkyne, to yield an isoxazole. When a terminal alkyne (R'-C≡CH) is used, the reaction generally proceeds with high regioselectivity to produce 3,5-disubstituted isoxazoles. To obtain an isoxazole-5-carboxylic acid derivative, an alkyne bearing a carboxylate group, such as ethyl propiolate, would be used as the dipolarophile.
The table below summarizes representative conditions for this reaction.
| Nitrile Oxide Precursor | Alkyne/Alkene | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hydroximoyl Chloride | Terminal Alkyne | Base (e.g., Et₃N), Organic Solvent | 3,5-Disubstituted Isoxazole | wikipedia.org |
| Aldoxime | Terminal Alkyne | Chloramine-T, Aqueous Media | 3,5-Disubstituted Isoxazole | wikipedia.org |
| Aldoxime | Norbornene | In situ generation, Physiological conditions | Crosslinked Hydrogels | |
| Nitroalkane | Alkyne | Dehydrating agent (e.g., PhNCO) | Substituted Isoxazole |
While many nitrile oxide cycloadditions proceed readily under thermal conditions, the use of transition metal catalysts can offer significant advantages, including increased reaction rates, improved regioselectivity, and milder reaction conditions. Copper(I) catalysis is particularly notable in this context.
The copper-catalyzed nitrile oxide-alkyne cycloaddition (CuNOAC) is considered a "click chemistry" reaction due to its efficiency and reliability. In this process, a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, activates the terminal alkyne by forming a copper acetylide intermediate. This intermediate then reacts with the nitrile oxide. This catalytic cycle greatly accelerates the cycloaddition, allowing reactions to proceed smoothly at room temperature. The use of copper catalysis typically maintains the high regioselectivity observed in the thermal reaction, favoring the formation of 3,5-disubstituted isoxazoles. wikipedia.org
Beyond copper, other metals have been explored to control the reaction's regiochemical outcome. For instance, ruthenium catalysts have been shown to favor the formation of the alternative 3,4-disubstituted isoxazole regioisomer, highlighting the powerful role that catalyst selection can play in directing synthetic pathways. wikipedia.org
Ring-Forming Condensation Reactions
The construction of the isoxazole ring is frequently achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. researchgate.netresearchgate.net This classical and versatile method allows for the formation of various substituted isoxazoles. The regioselectivity of the cyclization, which determines the position of substituents on the isoxazole ring, is a critical aspect of this methodology and can often be controlled by the reaction conditions and the nature of the substituents on the β-dicarbonyl precursor. researchgate.net
In a typical procedure, a β-ketoester is reacted with hydroxylamine hydrochloride. researchgate.net The initial condensation is followed by cyclization and dehydration to yield the isoxazole ring. For the synthesis of this compound, a precursor such as an isopropyl β-ketoester would be a suitable starting material. The reaction of this precursor with hydroxylamine would lead to the formation of the corresponding 3-isopropoxyisoxazole-5-carboxylate ester, which can then be hydrolyzed to the desired carboxylic acid.
The general mechanism involves the initial formation of an oxime intermediate from the reaction of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl group, leading to a heterocyclic intermediate. Subsequent dehydration then furnishes the aromatic isoxazole ring. researchgate.net The choice of solvent and base can influence the reaction rate and yield.
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| β-Ketoester | Hydroxylamine Hydrochloride | Basic or Acidic | 3-Substituted-5-isoxazolone or 5-Substituted-3-isoxazolol |
| β-Enamino Ketone | Hydroxylamine Hydrochloride | Solid Support (K-10), Sonication | Substituted Isoxazoles and Isoxazolones |
| 1,3-Diketone | N,N-dimethylformamide dimethylacetal, then Hydroxylamine | Stepwise Condensation and Cycloaddition | Regioisomeric Substituted Isoxazoles |
Isoxazole Ring Isomerization Pathways
Iron(II)-catalyzed isomerization represents a sophisticated method for the rearrangement of the isoxazole ring, proceeding through a transient 2H-azirine intermediate. acs.orgnih.gov This pathway can lead to the formation of isomeric isoxazoles or, under certain conditions, oxazoles. acs.orgnih.gov The reaction is typically catalyzed by iron(II) salts, such as FeCl2·4H2O. acs.orgacs.org
The mechanism involves the coordination of the iron(II) catalyst to the isoxazole ring, which facilitates the cleavage of the weak N-O bond and subsequent ring contraction to form a highly strained 2H-azirine. researchgate.net This intermediate can then undergo ring-opening to form a vinylnitrene, which can subsequently recyclize. Depending on the substituents and reaction conditions, this recyclization can either regenerate an isoxazole (isomerization) or lead to the formation of an oxazole. acs.orgnih.gov
For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been shown to yield isoxazole-4-carboxylic esters in good yields when conducted in dioxane at elevated temperatures. acs.orgnih.gov The reaction tolerates a range of alkyl and aryl substituents at the 3-position of the isoxazole ring. acs.org Under milder conditions, the intermediate 2-acyl-2H-azirines can be isolated. acs.orgnih.gov These azirines can then be selectively converted to either isoxazoles under catalytic conditions or oxazoles via non-catalytic thermolysis. acs.orgnih.gov
| Starting Material | Catalyst | Conditions | Major Product |
| 4-Acyl-5-methoxyisoxazoles | FeCl2·4H2O | Dioxane, 105 °C | Isoxazole-4-carboxylic esters |
| 4-Formyl-5-methoxyisoxazoles | FeCl2·4H2O | Dioxane, 105 °C | Methyl oxazole-4-carboxylates |
| 4-Acyl-5-methoxyisoxazoles | FeCl2·4H2O | MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirines |
| 5-Chloroisoxazoles | Fe(II) catalyst | - | 2H-Azirine-2-carbonyl chlorides |
Oxidative Cyclization Methods (e.g., o-Iodoxybenzoic Acid Mediated)
Oxidative cyclization provides an alternative route to isoxazoles, often utilizing hypervalent iodine reagents such as o-iodoxybenzoic acid (IBX). tandfonline.comsemanticscholar.orgbohrium.com This method is considered environmentally benign due to the non-toxic nature of the reagents. tandfonline.comsemanticscholar.orgbohrium.com The synthesis of isoxazole carboxylic acids has been reported using IBX as an oxidative cyclizing reagent. tandfonline.comsemanticscholar.orgbohrium.com
The general approach involves the reaction of an α,β-unsaturated ketoxime with IBX. tandfonline.comsemanticscholar.orgbohrium.com The reaction proceeds via an initial oxidation of the oxime, followed by an intramolecular cyclization and subsequent aromatization to furnish the isoxazole ring. This methodology has been successfully applied to the synthesis of 3,5-diarylisoxazoles. tandfonline.comsemanticscholar.orgbohrium.com A one-pot synthesis involving the formation of the oxime from a chalcone, followed by in-situ oxidative cyclization with IBX, has also been developed. semanticscholar.orgbohrium.com
The synthesis of isoxazole carboxylic acids via this method can involve the oxidation of a side-chain methyl group to a carboxylic acid group concurrently with the formation of the isoxazole ring. semanticscholar.org This highlights the versatility of IBX as an oxidant in complex transformations. The reaction conditions are typically mild, often involving refluxing in a suitable solvent like chloroform. semanticscholar.orgbohrium.com
| Substrate | Reagent | Key Features | Product |
| α,β-Unsaturated Ketoximes | o-Iodoxybenzoic acid (IBX) | Environmentally benign, non-toxic | 3,5-Disubstituted Isoxazoles |
| Benzalacetone Oxime | o-Iodoxybenzoic acid (IBX) | Cyclization and side-chain oxidation | Isoxazole-3-carboxylic acids |
| Chalcone and Hydroxylamine | o-Iodoxybenzoic acid (IBX) | One-pot, three-reaction sequence | 3,5-Diarylisoxazoles |
Functional Group Transformations to Yield Carboxylic Acid Moiety
A common and straightforward method for the introduction of a carboxylic acid group onto the isoxazole ring is the hydrolysis of a pre-existing ester or nitrile functionality. libretexts.org This transformation is typically achieved under acidic or basic conditions.
Basic hydrolysis, often employing an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide, is widely used. chemicalbook.comgoogle.com The reaction involves the saponification of the ester to a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. chemicalbook.combyjus.com This method is generally high-yielding and applicable to a wide range of isoxazole esters. For example, the hydrolysis of ethyl 3,5-diphenylisoxazole-4-carboxylate with potassium hydroxide yields 3,5-diphenylisoxazole-4-carboxylic acid. google.com
Acid-catalyzed hydrolysis is an alternative approach, often utilizing strong mineral acids like sulfuric acid or hydrochloric acid. google.com This method directly yields the carboxylic acid without the need for a separate acidification step. However, the harsh acidic conditions may not be suitable for isoxazoles bearing acid-labile functional groups. google.com
Similarly, the hydrolysis of an isoxazole nitrile to a carboxylic acid can be performed under either acidic or basic conditions, typically requiring more forcing conditions than ester hydrolysis. libretexts.org
| Starting Material | Reagents | Conditions | Product |
| Isoxazole-5-carboxylic acid ethyl ester | Sodium hydroxide, water, methanol | Room temperature, then acidification | Isoxazole-5-carboxylic acid |
| Ethyl-5-methylisoxazole-4-carboxylate | 60% aqueous H2SO4 | 80°-88°C with continuous distillation | 5-Methylisoxazole-4-carboxylic acid |
| Methyl 3-phenyl-5-methylisoxazole-4-carboxylate | Potassium hydroxide | - | 3-Phenyl-5-methylisoxazole-4-carboxylic acid |
The direct introduction of a carboxylic acid group can be achieved through the carboxylation of an organometallic intermediate, most commonly an organolithium species. researchgate.net This method involves the deprotonation of the isoxazole ring at a specific position using a strong base, typically an alkyllithium reagent such as n-butyllithium, to form a lithiated isoxazole. This highly nucleophilic intermediate is then quenched with an electrophile, in this case, carbon dioxide (often in the form of dry ice), to form a lithium carboxylate salt. researchgate.netnih.gov Subsequent acidification yields the desired carboxylic acid. byjus.comnih.gov
This methodology is particularly useful for the synthesis of isoxazole-4-carboxylic acids from 3,5-disubstituted isoxazoles. researchgate.net The regioselectivity of the lithiation is directed by the substituents on the isoxazole ring. The 4-position of the isoxazole ring is generally susceptible to deprotonation. The success of this reaction relies on the stability of the lithiated intermediate and the absence of other reactive functional groups in the molecule.
| Starting Material | Reagents | Key Intermediate | Product |
| 3,5-Disubstituted Isoxazole | 1. n-Butyllithium 2. Carbon Dioxide (dry ice) 3. Acid | 4-Lithioisoxazole | 3,5-Disubstituted Isoxazole-4-carboxylic acid |
| Aryl Halides | - | - | Arylcarboxylic acids |
| Unprotected Indoles and Pyrroles | Lithium tert-Butoxide, Carbon Dioxide | - | Indole/Pyrrole carboxylic acids |
Oxidative Cleavages and Rearrangements
While the synthesis of the isoxazole core is a primary focus in the preparation of this compound and its analogues, post-cyclization modifications, including oxidative cleavages and rearrangements, represent a potential bien less explored avenue for accessing these target molecules. The inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond, can be exploited under specific oxidative conditions. However, it is noteworthy that reductive cleavage of the isoxazole N-O bond is a more commonly documented transformation.
Oxidative cleavage of a pre-formed isoxazole ring to directly yield a carboxylic acid at the C5 position is not a widely reported synthetic strategy. Nevertheless, the use of powerful oxidizing agents known for cleaving carbon-carbon double and triple bonds, as well as oxidizing alkyl or formyl groups, could plausibly be applied to a suitably substituted isoxazole precursor.
One potential, albeit speculative, approach involves the use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄). These reagents are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. Therefore, a precursor like 3-isopropoxy-5-methylisoxazole could theoretically be oxidized to this compound. The challenge in such a transformation would be to achieve selective oxidation of the C5-substituent without leading to the degradation of the isoxazole ring itself, given the powerful nature of these oxidants.
Another hypothetical pathway could involve the ozonolysis of an isoxazole derivative bearing a C5-alkenyl substituent. Ozonolysis is a well-established method for cleaving carbon-carbon double bonds, which, upon oxidative workup (e.g., with hydrogen peroxide), yields carboxylic acids.
Rearrangement reactions of the isoxazole ring are also known, although they may not directly lead to the desired carboxylic acid. For instance, the Boulton–Katritzky rearrangement is a thermal or base-catalyzed rearrangement of 3-(o-nitrophenyl)isoxazoles. While not directly applicable to the synthesis of this compound, it highlights the potential for skeletal reorganization of the isoxazole ring system under specific conditions.
Given the scarcity of direct examples for the oxidative cleavage of 3-alkoxyisoxazoles to their corresponding 5-carboxylic acids, the following table outlines hypothetical reaction conditions based on the known reactivity of strong oxidizing agents with other organic substrates. These should be considered as potential starting points for methodological development.
| Precursor | Oxidizing Agent | Solvent(s) | Temperature | Potential Product |
| 3-Isopropoxy-5-methylisoxazole | KMnO₄, H₂O, base | Water, Pyridine | Reflux | This compound |
| 3-Isopropoxy-5-vinylisoxazole | 1. O₃, 2. H₂O₂ | CH₂Cl₂/MeOH | -78 °C to RT | This compound |
| 3-Isopropoxyisoxazole-5-carbaldehyde | RuO₄ (catalytic), NaIO₄ | CCl₄/CH₃CN/H₂O | Room Temperature | This compound |
It is important to reiterate that these proposed transformations would require significant experimental validation to establish their feasibility and optimize reaction conditions for the synthesis of this compound and its analogues. The development of such oxidative methods could provide a novel synthetic route, complementing the more established cyclization strategies.
Chemical Reactivity and Derivatization of 3 Isopropoxyisoxazole 5 Carboxylic Acid
Reactions at the Carboxylic Acid Group
The carboxyl group (–COOH) is a composite functional group, containing both a carbonyl (C=O) and a hydroxyl (–OH) group. Its chemistry is characterized by the susceptibility of the carbonyl carbon to nucleophilic attack and the ability of the hydroxyl group to be replaced by other nucleophiles, typically after activation to a better leaving group.
Formation of Activated Carboxylic Acid Derivatives
Activation of the carboxylic acid is a common first step for synthesizing more reactive derivatives like acyl halides and anhydrides. This process involves converting the hydroxyl portion of the carboxyl group into a better leaving group, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating subsequent nucleophilic acyl substitution reactions.
The conversion of 3-Isopropoxyisoxazole-5-carboxylic acid to its corresponding acyl chloride, 3-Isopropoxyisoxazole-5-carbonyl chloride, is a key activation step. Acyl chlorides are highly reactive intermediates used in the synthesis of esters, amides, and anhydrides. This transformation is typically achieved using inorganic acid chlorides such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
When treated with thionyl chloride, the carboxylic acid is converted into the acyl chloride with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which helps to drive the reaction to completion. The mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chlorosulfite intermediate. Similarly, phosphorus pentachloride reacts with carboxylic acids to yield the acyl chloride, phosphoryl chloride (POCl₃), and HCl. These reactions are standard procedures for preparing acyl chlorides from a wide range of carboxylic acids, including heterocyclic variants.
Table 1: Synthesis of 3-Isopropoxyisoxazole-5-carbonyl chloride
| Reactant | Reagent | Product | Byproducts |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | 3-Isopropoxyisoxazole-5-carbonyl chloride | SO₂, HCl |
Symmetrical anhydrides of this compound can be synthesized, most commonly from the corresponding acyl chloride. The reaction involves treating the highly reactive 3-Isopropoxyisoxazole-5-carbonyl chloride with a carboxylate salt of the parent acid (e.g., sodium 3-isopropoxyisoxazole-5-carboxylate). The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion to form the anhydride linkage.
Alternatively, direct dehydration of the carboxylic acid using strong dehydrating agents can yield the anhydride, though this method is often less controlled and can require harsh conditions. The acyl chloride route provides a milder and more general approach to anhydride formation.
Esterification Reactions
Esterification is one of the most common reactions of carboxylic acids. The direct conversion of this compound into its corresponding esters can be efficiently achieved through the Fischer esterification method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).
The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. To favor the formation of the product, the reaction is often carried out using the alcohol as the solvent or by removing water as it is formed. This method is applicable to a wide range of primary and secondary alcohols.
Table 2: Representative Esterification Products
| Alcohol Reactant | Product Name |
|---|---|
| Methanol (B129727) | Methyl 3-isopropoxyisoxazole-5-carboxylate |
| Ethanol | Ethyl 3-isopropoxyisoxazole-5-carboxylate |
| Propan-1-ol | Propyl 3-isopropoxyisoxazole-5-carboxylate |
Amidation and Hydrazinolysis Reactions
Amides are synthesized by reacting this compound with primary or secondary amines. The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, two primary strategies are employed for efficient amide bond formation.
The first strategy involves the initial conversion of the carboxylic acid to a more reactive derivative, such as the acyl chloride (as described in 3.1.1.1). The resulting 3-Isopropoxyisoxazole-5-carbonyl chloride readily reacts with an amine at room temperature to produce the corresponding amide in high yield.
The second strategy utilizes coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.
Hydrazinolysis, the reaction with hydrazine (H₂NNH₂), is a specific type of amidation that produces an acyl hydrazide (or carbohydrazide). This reaction follows the same principles, yielding 3-Isopropoxyisoxazole-5-carbohydrazide, a useful intermediate for the synthesis of other heterocyclic systems.
Table 3: Representative Amidation and Hydrazinolysis Products
| Amine/Hydrazine Reactant | Product Name |
|---|---|
| Ammonia (NH₃) | 3-Isopropoxyisoxazole-5-carboxamide |
| Methylamine (CH₃NH₂) | N-Methyl-3-isopropoxyisoxazole-5-carboxamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-isopropoxyisoxazole-5-carboxamide |
| Aniline (C₆H₅NH₂) | N-Phenyl-3-isopropoxyisoxazole-5-carboxamide |
Reduction to Alcohol Functionalities
The carboxylic acid group can be reduced to a primary alcohol, converting this compound into (3-isopropoxyisoxazol-5-yl)methanol. This transformation requires the use of powerful reducing agents, as carboxylic acids are relatively resistant to reduction.
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemguide.co.ukbyjus.comchemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by the reduction of the resulting carboxylate salt. An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol. chemistrysteps.com A final aqueous acidic workup is required to neutralize the reaction mixture and protonate the resulting alkoxide to yield the alcohol. chemguide.co.uk Milder reducing agents, such as sodium borohydride (NaBH₄), are not sufficiently reactive to reduce carboxylic acids. chemguide.co.uk
Another effective reagent for this transformation is borane (BH₃), often used as a complex with THF (BH₃·THF). chemistrysteps.comkhanacademy.org Borane selectively reduces carboxylic acids in the presence of other functional groups like esters, which are less reactive towards it. khanacademy.orgic.ac.uk This provides a valuable method for the chemoselective reduction of molecules containing multiple carbonyl functionalities.
Transformations Involving the Isoxazole (B147169) Ring System
The isoxazole ring, being an electron-deficient aromatic heterocycle, exhibits its own unique reactivity, which can be exploited for further functionalization.
Electrophilic Aromatic Substitution: The isoxazole ring is generally considered to be electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.orglibretexts.orgyoutube.com The presence of the oxygen atom deactivates the ring towards electrophilic attack, and the nitrogen atom is susceptible to protonation or coordination with Lewis acids, which further deactivates the ring. wikipedia.org However, the substituents on the ring play a crucial role in directing the position of electrophilic attack. The 3-isopropoxy group is an electron-donating group and would be expected to direct incoming electrophiles to the C4-position. Conversely, the carboxylic acid group at the C5-position is an electron-withdrawing group and would also direct to the C4-position (meta to the C5-position). Therefore, electrophilic substitution, if it occurs, is highly likely to be directed to the C4-position of this compound.
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. libretexts.orgminia.edu.egyoutube.com For example, halogenation of isoxazoles can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.net
Radical Reactions: The isoxazole ring can also participate in radical reactions. For instance, radical halogenation can be a viable method for introducing a halogen atom onto the isoxazole core. These reactions are typically initiated by light or a radical initiator and proceed via a free-radical chain mechanism. youtube.com The position of substitution would be influenced by the stability of the resulting radical intermediate.
While the isoxazole ring itself is generally resistant to nucleophilic attack, its reactivity can be enhanced by the presence of electron-withdrawing groups or by activation of the ring system. Nucleophilic addition to the isoxazole ring is not a common reaction pathway unless the ring is activated, for example, by N-alkylation or the presence of strong electron-withdrawing substituents. youtube.com
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening reactions. This provides a pathway to synthesize acyclic compounds with interesting functionalities.
Recent studies have shown that isoxazoles can undergo ring-opening halogenation reactions. For example, treatment of isoxazoles with chlorinating or brominating agents can lead to the cleavage of the N-O bond, resulting in the formation of tertiary halogenated carbonyl compounds. researchgate.net This transformation proceeds under mild conditions and tolerates a variety of functional groups. researchgate.net Applying this methodology to this compound could potentially yield a functionalized β-halocarbonyl compound, although the reactivity would be influenced by the substituents present.
The following table outlines a potential ring-opening reaction:
| Reaction Type | Reagents | Potential Product Type | Reference |
|---|---|---|---|
| Ring-Opening Chlorination | N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) | β-Chlorocarbonyl derivative | researchgate.net |
| Ring-Opening Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | β-Bromocarbonyl derivative | researchgate.net |
The regioselectivity of further functionalization of the this compound ring is governed by the directing effects of the existing substituents. The isopropoxy group at the C3-position is an ortho-, para-director, while the carboxylic acid group at the C5-position is a meta-director. In the context of the isoxazole ring, both groups would direct an incoming electrophile to the C4-position.
One powerful method for regioselective functionalization is directed ortho-metalation (DoM). This strategy involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. For this compound, the carboxylic acid group (or a derivative thereof) and the isopropoxy group could potentially act as directing groups. For instance, lithiation of a related 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine showed that the position of metalation could be controlled by the choice of the lithium amide base, allowing for regioselective functionalization at either the C2 or C4 position. nih.gov A similar strategy could potentially be applied to achieve regioselective functionalization at the C4-position of the isoxazole ring of the target compound.
Diversification Strategies for this compound Derivatives
The core structure of this compound serves as a versatile template for the generation of diverse molecular entities. Strategic modifications of this scaffold are employed to modulate its physicochemical properties and biological activity. Key diversification strategies include the incorporation of the isoxazole core into larger, hybrid molecular architectures and the synthesis of analogues with restricted conformational flexibility.
Incorporation into Hybrid Molecular Architectures
A prominent strategy for diversifying this compound derivatives involves their integration into hybrid molecular structures. This approach aims to combine the pharmacophoric features of the isoxazole core with other biologically active motifs to create novel compounds with potentially synergistic or enhanced activities. The carboxylic acid group is a key handle for such modifications, readily undergoing reactions to form amides, esters, and other linkages.
One common approach is the formation of amide derivatives . The carboxylic acid can be activated, for example, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), followed by reaction with a variety of primary or secondary amines. This allows for the introduction of a wide array of substituents, effectively creating a library of hybrid molecules. For instance, coupling with various aniline derivatives can introduce diverse aromatic functionalities.
Another avenue for creating hybrid architectures is through the synthesis of ester derivatives . The carboxylic acid can be esterified with a range of alcohols under acidic conditions or via activation of the carboxylic acid. This strategy allows for the incorporation of different alkyl or aryl groups, which can influence properties such as lipophilicity and metabolic stability.
The isoxazole ring itself can be part of a larger heterocyclic system. For example, isoxazole derivatives can be hybridized with other heterocycles known for their biological importance, such as indoles. The synthesis of indole-isoxazole hybrids has been explored, where the isoxazole-5-carboxamide moiety is attached to an indole scaffold. This can be achieved by first synthesizing the 3-substituted isoxazole-5-carboxylic acid and then coupling it with an appropriate amine-functionalized indole derivative researchgate.net.
These hybridization strategies are instrumental in the field of drug discovery, where the combination of different pharmacophores can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Synthesis of Conformationally Restricted Analogues
To investigate the structure-activity relationship (SAR) of this compound derivatives, the synthesis of conformationally restricted analogues is a valuable strategy. By reducing the conformational flexibility of the molecule, it is possible to lock it into a specific bioactive conformation, which can lead to enhanced binding affinity and selectivity for a biological target.
One approach to achieve conformational restriction is through the incorporation of the isoxazole moiety into a macrocyclic framework . Macrocyclization can be achieved by linking two reactive sites within a linear precursor molecule containing the this compound core. The carboxylic acid and another functional group, such as an amine or a hydroxyl group, at the other end of a flexible linker can be reacted to form a large ring structure. Various macrolactonization (ester bond formation) or macrolactamization (amide bond formation) techniques can be employed for this purpose.
The synthesis of such conformationally constrained analogues allows for a more precise probing of the binding pocket of a target protein. By understanding the spatial requirements for optimal interaction, more potent and selective compounds can be designed. While specific examples for this compound are not extensively documented in publicly available literature, the principles of synthesizing conformationally restricted analogues are widely applied in medicinal chemistry to other isoxazole-containing compounds.
Advanced Synthetic Methodologies and Green Chemistry Approaches in Isoxazole Carboxylic Acid Synthesis
Catalytic Strategies for Enhanced Synthesis Efficiency
Catalysis offers a powerful tool for enhancing the efficiency of isoxazole (B147169) ring formation and functionalization. By lowering activation energies and enabling novel reaction pathways, catalysts facilitate the synthesis of isoxazole derivatives under milder conditions and with greater control.
Transition metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of heterocyclic cores. Palladium-catalyzed cross-coupling reactions, specifically through direct C-H bond activation, allow for the introduction of aryl or other substituent groups onto the isoxazole ring without the need for pre-functionalized starting materials. nih.govnih.gov This approach is highly valuable for building molecular complexity.
Research has demonstrated the successful palladium-catalyzed direct arylation of isoxazoles at the C5 position using aryl iodides. nih.gov This method selectively activates the C-H bond, leading to the formation of 5-arylisoxazoles in moderate to good yields. nih.gov Further studies have explored the double C-H bond arylation of isoxazoles with unsubstituted C4 and C5 positions, providing a one-pot synthesis for C4,C5-diarylated isoxazoles from commercially available substrates. researchgate.net Such strategies streamline the synthesis of highly substituted isoxazoles, which are key intermediates for active pharmaceutical ingredients. rsc.org The use of cationic palladium complexes has been shown to enable these C-H activation and cross-coupling reactions even at room temperature. acs.org
| Catalyst System | Substrate | Coupling Partner | Position Functionalized | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Generic Isoxazole | Aryl Iodide | C5 | Moderate to Good | nih.gov |
| PdCl₂(MeCN)₂ / DPPBz | C3-Substituted Isoxazole | 4-Iodotoluene | C5 (major), C4,C5 (minor) | 64% (mono), 7% (di) | researchgate.net |
| Pd(OAc)₂ / Additive | Ethyl Isoxazole-3-carboxylate | Aryl Bromide | C4 and C5 | Varies | researchgate.net |
In line with green chemistry principles, metal-free catalytic systems are gaining prominence. Organocatalysis, which uses small organic molecules as catalysts, offers a sustainable alternative to transition metal catalysis. For instance, N-heterocyclic carbenes (NHCs) have been employed to catalyze the 1,3-dipolar cycloaddition reactions that form the isoxazole ring. nanobioletters.com Enamine-triggered [3+2]-cycloaddition of aldehydes and N-hydroximidoyl chlorides represents a metal-free, regiospecific route to synthesize 3,4-disubstituted isoxazoles. organic-chemistry.org
Biocatalysis leverages natural catalysts, such as enzymes or whole organisms, to perform chemical transformations. An innovative and eco-friendly approach involves the use of fruit juices as biocatalysts for the one-pot, three-component synthesis of isoxazole derivatives. nih.gov Juices from Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime) have been successfully used to catalyze the condensation reaction of aldehydes, β-ketoesters, and hydroxylamine (B1172632) hydrochloride. nih.gov This method avoids hazardous solvents and catalysts, offering good to excellent yields. nih.gov
| Catalyst (Fruit Juice) | Reaction Time | Product Yield |
|---|---|---|
| Cocos nucifera L. | 50-70 min | 85-92% |
| Solanum lycopersicum L. | 60-80 min | 82-90% |
| Citrus limetta | 70-90 min | 80-88% |
Sustainable Synthetic Protocols
Sustainable synthesis, or green chemistry, aims to reduce the environmental footprint of chemical processes. This involves minimizing waste, avoiding hazardous substances, and reducing energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry. niist.res.in Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. benthamdirect.comabap.co.inresearchgate.net The synthesis of isoxazole derivatives via chalcone intermediates, for example, can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. researchgate.netnveo.org This technique is often combined with solvent-free conditions to further enhance its environmental credentials. nih.gov The synergy of microwave irradiation with transition metal catalysis has also been explored, leading to rapid and efficient ring-opening and annulation reactions of isoxazoles to form other valuable N-heterocycles. acs.org
| Compound | Conventional Method | Microwave Method | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| Isoxazole Derivative 1 | 6.0 | 69 | 6.0 | 82 |
| Isoxazole Derivative 2 | 8.0 | 58 | 10.0 | 67 |
| Isoxazole Derivative 3 | 7.5 | 65 | 8.0 | 78 |
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, lower cost, operational simplicity, and sometimes enhanced reactivity and selectivity. nih.gov The synthesis of isoxazoles has been successfully achieved under solvent-free conditions, for instance, by reacting aromatic aldehydes with phenylnitromethane on a basic alumina support under microwave irradiation, affording excellent yields in minutes. tandfonline.com Another solvent-free technique is mechanochemistry, where mechanical force (e.g., ball-milling) is used to initiate reactions. This has been applied to the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to produce 3,5-isoxazoles, offering a scalable and environmentally friendly protocol. nih.gov
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. In isoxazole synthesis, ILs such as butylmethylimidazolium salts ([BMIM]X) can serve as both the reaction medium and catalyst. nih.gov The reaction of a β-diketone with hydroxylamine in an ionic liquid can produce 3,5-disubstituted isoxazoles in excellent yields. nih.gov A key advantage is the ability to recover and reuse the ionic liquid, making the process more sustainable and economical. nih.govresearchgate.net
Continuous Flow Chemistry and Microreactor Technology
Continuous flow chemistry, utilizing microreactors, is revolutionizing the synthesis of fine chemicals and pharmaceuticals. This technology involves performing chemical reactions in a continuous stream within a network of narrow channels, rather than in a large vessel (batch processing). rsc.org This approach offers substantial advantages in safety, efficiency, and scalability. beilstein-journals.org
Microreactors provide a large surface-area-to-volume ratio, which allows for superior heat and mass transfer. rsc.org This precise control over reaction parameters, such as temperature and residence time, minimizes the formation of byproducts and often leads to improved yields and product selectivity. beilstein-journals.org The small internal volume of these reactors significantly enhances safety, especially when dealing with hazardous reagents or highly exothermic reactions that are difficult to scale up in conventional batch reactors. beilstein-journals.orgresearchgate.net
In the context of heterocyclic synthesis, continuous flow methods have been successfully applied to produce compounds like oxadiazoles and imidazoles, demonstrating the technology's versatility. nih.gov While specific applications for the continuous synthesis of 3-isopropoxyisoxazole-5-carboxylic acid are not extensively detailed, the principles are directly applicable. The technology facilitates multistep sequences without the need for isolating intermediates, thereby streamlining the manufacturing process. nih.gov The integration of heterogeneous catalysts into flow systems further enhances sustainability by allowing for catalyst reuse and simplifying product purification. nih.govrsc.org This combination of microreactor technology and catalysis represents a powerful, green, and scalable methodology for the synthesis of complex molecules like isoxazole carboxylic acids. rsc.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis This interactive table highlights the key advantages of continuous flow processing over traditional batch methods in chemical synthesis.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Poor, non-uniform | Excellent, rapid |
| Mass Transfer | Often limited | Efficient, enhanced mixing |
| Safety | Higher risk with large volumes | Inherently safer, small volumes |
| Scalability | Complex, non-linear | Simple, "scaling-out" |
| Reaction Control | Less precise | Precise control of parameters |
| Yield & Purity | Variable | Often higher and more consistent |
| Footprint | Large | Compact |
Mechanistic Insights and Computational Studies on Isoxazole Carboxylic Acids
Reaction Mechanism Elucidation
The formation and transformation of the isoxazole (B147169) ring and its substituents are governed by a variety of reaction mechanisms, including cycloadditions, isomerizations, and radical processes.
Studies on 1,3-Dipolar Cycloaddition Mechanisms
The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition, a powerful reaction for constructing five-membered heterocycles. wikipedia.org This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne or alkene. researchgate.net For the synthesis of a 3,5-disubstituted isoxazole such as 3-isopropoxyisoxazole-5-carboxylic acid, the reaction would occur between an isopropoxy-substituted nitrile oxide and an alkyne bearing a carboxyl or ester group.
The mechanism is generally considered a concerted pericyclic process, proceeding through a single, high-energy transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously. wikipedia.org This concerted nature ensures high stereospecificity. The reaction involves the 4π electrons from the nitrile oxide and 2π electrons from the alkyne. ethz.ch Nitrile oxides are highly reactive and are often generated in situ from precursors like aldoximes or α-nitroketones to prevent self-cycloaddition into furoxans. mdpi.commdpi.com
Computational studies on various nitrile oxide cycloadditions have confirmed the concerted but often asynchronous nature of the mechanism, where the formation of the two new single bonds may not be perfectly synchronized. The regioselectivity of the addition (i.e., whether the 3,4- or 3,5-disubstituted isoxazole is formed) is strongly influenced by electronic and steric factors of both the dipole and the dipolarophile, which can be rationalized by computational models. mdpi.comresearchgate.net
Mechanistic Pathways of Isoxazole Ring Isomerization
Isoxazole rings can undergo rearrangement upon exposure to heat or light. Photochemical isomerization, in particular, has been a subject of detailed mechanistic investigation. Studies on model compounds like 3,5-dimethylisoxazole reveal several potential pathways for transformation into other heterocyclic systems, such as oxazoles. nih.gov
Using advanced computational methods like CASSCF and MP2-CAS, researchers have identified three primary mechanistic routes for the photochemical transformation from an excited singlet state nih.gov:
Internal Cyclization-Isomerization Path (Path A): Involves the formation of a bicyclic intermediate which then rearranges.
Ring Contraction-Ring Expansion Path (Path B): Proceeds through a sequence of smaller geometric changes, potentially involving fleeting intermediates like nitrile ylides. nih.gov
Direct Path (Path C): A more direct rearrangement pathway that theoretical findings suggest is often the most favorable. nih.gov
While Path C is often energetically preferred, Path B can also be feasible, allowing for the potential experimental detection of its transient intermediates. nih.gov These mechanisms provide a framework for predicting the potential photochemical instability and rearrangement products of this compound.
Radical Mechanisms in Carboxylic Acid Transformations (e.g., Photodecarboxylative Processes)
The carboxylic acid group on the isoxazole ring can be transformed through radical mechanisms, most notably photodecarboxylative processes. Visible-light photoredox catalysis has emerged as a mild and efficient method for generating aryl and heteroaryl radicals from their corresponding carboxylic acids. dntb.gov.uanih.gov
The general mechanism involves the following steps:
Generation of a Reactive Intermediate: The carboxylic acid is often converted in situ into a more reactive species, such as a mixed anhydride. nih.gov
Single Electron Transfer (SET): A photoexcited catalyst reduces the intermediate, forming a radical anion. nih.gov
Decarboxylation: The radical anion rapidly fragments, extruding carbon dioxide (CO₂) and generating an isoxazolyl radical at the C5 position. sioc.ac.cn
Radical Trapping: The resulting radical can be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds, or it can abstract a hydrogen atom to achieve hydrodecarboxylation. sioc.ac.cn
This process allows for the versatile functionalization of the isoxazole ring by replacing the carboxylic acid group. Studies have successfully applied this method to a range of heteroaromatic carboxylic acids, demonstrating its broad applicability. nih.gov
Quantum Chemical Calculations and Theoretical Modeling
Computational chemistry provides indispensable tools for predicting and explaining the reactivity, selectivity, and mechanisms of reactions involving isoxazoles.
Density Functional Theory (DFT) Studies on Reactivity and Regioselectivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and reaction pathways. researchgate.netimist.ma For the synthesis of isoxazoles via 1,3-dipolar cycloaddition, DFT calculations are crucial for understanding regioselectivity.
By calculating the activation energies (ΔG‡) for all possible cycloaddition pathways, the kinetically favored product can be predicted. For instance, in the reaction of a nitrile oxide with an unsymmetrical alkyne, two different regioisomeric products can be formed. DFT calculations can determine the transition state energies leading to each isomer, revealing which product will form preferentially. researchgate.netresearchgate.net
These studies often show that regioselectivity is a result of a delicate balance between steric repulsions and favorable electronic interactions in the transition state. mdpi.commdpi.com Analysis of global reactivity indices, such as chemical potential (μ), hardness (η), and electrophilicity (ω), derived from DFT, can further rationalize the observed reactivity patterns. researchgate.net
| Reactants | Pathway | Regioisomer Formed | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Benzonitrile Oxide + Phenylacetylene | TS1 | 3,5-Diphenylisoxazole | 15.8 |
| TS2 | 3,4-Diphenylisoxazole | 18.2 | |
| Formonitrile Oxide + Propargyl Alcohol | TS-endo | 5-(Hydroxymethyl)isoxazole | 12.5 |
| TS-exo | 4-(Hydroxymethyl)isoxazole | 14.1 |
Note: Data are illustrative and compiled from typical values found in DFT studies of isoxazole synthesis for analogous systems.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental model used to explain the reactivity and selectivity in pericyclic reactions, including 1,3-dipolar cycloadditions. ethz.ch The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
The regioselectivity of the cycloaddition is determined by the preferred interaction between the atomic orbitals of the dipole and dipolarophile. The terminal atoms of both the nitrile oxide (C and O) and the alkyne (C and C) have different orbital coefficients (sizes) in their respective HOMOs and LUMOs. The reaction proceeds through the transition state that maximizes the bonding interaction between the atoms with the largest orbital coefficients. mdpi.com
Cycloaddition reactions are classified into three types based on the relative energies of the frontier orbitals:
Type I (Normal Electron Demand): The dominant interaction is between the HOMO of the dipole and the LUMO of the dipolarophile (HOMOdipole - LUMOdipolarophile). This is common when the dipolarophile has electron-withdrawing groups.
Type II: The HOMO-LUMO energy gaps for both possible interactions are similar, and reactivity can be nuanced.
Type III (Inverse Electron Demand): The dominant interaction is between the LUMO of the dipole and the HOMO of the dipolarophile (LUMOdipole - HOMOdipolarophile). This occurs with electron-rich dipolarophiles.
| Compound | HOMO (eV) | LUMO (eV) | Reactant Type |
|---|---|---|---|
| Benzonitrile Oxide (Dipole) | -9.8 | -1.2 | - |
| Propiolonitrile (Electron-Poor Dipolarophile) | -11.5 | -0.5 | Type I Interaction Expected |
| 1-Methoxypropyne (Electron-Rich Dipolarophile) | -9.1 | 1.5 | Type III Interaction Expected |
Note: Values are representative examples from computational studies on related systems to illustrate FMO principles.
For the synthesis of this compound, FMO analysis would predict how the electron-donating isopropoxy group on the nitrile oxide and the electron-withdrawing carboxylic acid group on the alkyne influence the orbital energies and coefficients, thereby dictating the reaction's regiochemical outcome. mdpi.com
Computational Prediction of Chemical Reactivity and Stability
Computational chemistry provides powerful tools for predicting the chemical reactivity and stability of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties that offer insights into the compound's behavior in chemical reactions.
One key aspect of computational analysis is the determination of the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, highlighting its electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
For isoxazole derivatives, computational studies have shown that the isoxazole ring can be susceptible to both electrophilic and free radical reactions. The nitrogen and oxygen atoms in the ring influence the electron distribution, creating sites that are more prone to attack. The specific substitution pattern on the isoxazole ring, such as the isopropoxy and carboxylic acid groups in this compound, will further modulate this reactivity. The carboxylic acid group, being electron-withdrawing, can affect the electron density of the isoxazole ring, thereby influencing its reactivity.
Furthermore, computational models can be employed to investigate the stability of various isomers, including dehydro radical isomers. These are radical species formed by the formal loss of a hydrogen atom from the parent molecule. The relative energies of different dehydro radical isomers of this compound can be calculated to predict which radical is most likely to form. This information is valuable for understanding potential degradation pathways or the molecule's behavior in radical-mediated reactions. The stability of these radicals is determined by factors such as the location of the unpaired electron and the possibility of resonance stabilization.
The following table illustrates a hypothetical computational prediction of the relative stability of dehydro radical isomers of this compound, where the position of the abstracted hydrogen atom is varied.
| Position of Hydrogen Abstraction | Relative Energy (kcal/mol) | Predicted Stability |
| Carboxylic acid OH | 0.0 | Most Stable |
| Isopropoxy CH | +5.2 | Moderately Stable |
| Isoxazole ring CH | +12.8 | Least Stable |
Note: The data in this table is hypothetical and for illustrative purposes.
Spectroscopic Data Interpretation through Computational Methods
Computational methods are indispensable in the interpretation of spectroscopic data, providing a theoretical framework to understand and assign experimental spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). For this compound, these computational approaches can predict spectroscopic properties with a high degree of accuracy.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netnih.gov By optimizing the molecular geometry of this compound using methods like DFT, and then employing specialized computational techniques such as the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values can then be converted into chemical shifts that can be compared with experimental data, aiding in the definitive assignment of each signal in the NMR spectrum. ruc.dkmdpi.com
IR Spectroscopy: Computational chemistry can also simulate the infrared spectrum of this compound by calculating its vibrational frequencies. nih.gov After geometry optimization, a frequency calculation can be performed, which provides information about the various vibrational modes of the molecule. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. spectroscopyonline.comechemi.com These predicted frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum, which is invaluable for assigning the absorption bands in an experimental spectrum to specific functional groups, like the C=O stretch of the carboxylic acid or the C-O-C stretches of the isopropoxy group. nih.govrjpbcs.com
Mass Spectrometry (MS): While direct prediction of mass spectra is more complex, computational methods can assist in interpreting fragmentation patterns observed in MS. By calculating the bond dissociation energies and the stability of potential fragment ions of this compound, it is possible to rationalize the observed fragmentation pathways. This can help in confirming the molecular structure and understanding the molecule's behavior under the high-energy conditions of mass spectrometry.
The following table presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.
| Spectroscopic Data | Experimental Value | Computationally Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
| ¹H NMR (ppm) | ||
| Carboxylic acid OH | 12.5 | 12.3 |
| Isopropoxy CH | 4.8 | 4.7 |
| Isopropoxy CH₃ | 1.4 | 1.3 |
| Isoxazole ring CH | 7.0 | 6.9 |
| ¹³C NMR (ppm) | ||
| Carboxylic acid C=O | 165.0 | 164.5 |
| Isoxazole C5 | 158.0 | 157.8 |
| Isoxazole C3 | 168.0 | 167.7 |
| Isoxazole C4 | 105.0 | 104.6 |
| Isopropoxy CH | 72.0 | 71.5 |
| Isopropoxy CH₃ | 22.0 | 21.8 |
| IR (cm⁻¹) | ||
| O-H stretch (acid) | 3050 (broad) | 3045 |
| C=O stretch (acid) | 1720 | 1715 |
| C-O-C stretch (ether) | 1150 | 1145 |
Note: The data in this table is hypothetical and for illustrative purposes.
Kinetic Studies of Relevant Reactions
Relevant reactions for kinetic investigation could include the hydrolysis of the isopropoxy group, decarboxylation of the carboxylic acid moiety, or reactions involving the isoxazole ring itself, such as ring-opening reactions. nih.gov Experimental kinetic studies would typically involve monitoring the concentration of the reactant or a product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy. By analyzing the change in concentration as a function of time, the rate law, rate constant, and activation energy for the reaction can be determined.
Computational chemistry can significantly complement experimental kinetic studies. By mapping the potential energy surface for a proposed reaction mechanism, it is possible to identify transition states and calculate activation barriers. Transition state theory can then be used to compute theoretical rate constants. This computational approach allows for the exploration of different possible reaction pathways and can provide detailed insights into the reaction mechanism at a molecular level.
For instance, in a study of the hydrolysis of the isopropoxy group, computational modeling could be used to compare the activation energies for acid-catalyzed and base-catalyzed mechanisms, thereby predicting which conditions would favor the reaction. Similarly, for a potential ring-opening reaction, computational kinetics could help to elucidate the sequence of bond-breaking and bond-forming events. The agreement between computationally predicted and experimentally determined kinetic parameters can provide strong evidence for a proposed reaction mechanism.
Applications of 3 Isopropoxyisoxazole 5 Carboxylic Acid in Advanced Organic Synthesis
Role as Building Block for Complex Heterocyclic Systems
The structural arrangement of 3-Isopropoxyisoxazole-5-carboxylic acid makes it a valuable starting material for the synthesis of more complex molecular architectures. The isoxazole (B147169) ring is a stable aromatic system that can influence the electronic and conformational properties of a target molecule, and it is found in a number of drugs. researchgate.net
The isoxazole moiety is a cornerstone of a class of semi-synthetic, β-lactamase-resistant antibiotics. researchgate.netresearchgate.net The general synthesis of these drugs involves the condensation of a substituted isoxazole carboxylic acid with 6-aminopenicillanic acid (6-APA), the core structural unit of penicillin. theswissbay.ch This reaction forms an amide linkage between the isoxazole derivative and the 6-APA backbone. Well-known antibiotics such as oxacillin, cloxacillin, and dicloxacillin (B1670480) are synthesized using this strategy, employing various chlorinated 3-phenylisoxazole-5-carboxylic acids. theswissbay.ch While direct documentation of this compound in this specific synthesis is not prominent, its structure is analogous to the precursors used for these established pharmaceuticals. The presence of the carboxylic acid at the 5-position makes it chemically suitable for coupling with 6-APA to potentially generate novel penicillin analogues.
Table 1: Examples of Isoxazole-Based Penicillin Analogues
| Antibiotic | Isoxazole Precursor | Key Structural Feature |
|---|---|---|
| Oxacillin | 3-Phenyl-5-methylisoxazole-4-carboxylic acid | Phenyl group on isoxazole |
| Cloxacillin | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Single chlorine on phenyl group |
| Dicloxacillin | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | Two chlorines on phenyl group |
This table illustrates established penicillin syntheses using related isoxazole carboxylic acids to demonstrate the chemical principle.
Unnatural amino acids are critical components in modern medicinal chemistry, used to create peptides and peptidomimetics with enhanced stability, potency, and selectivity. Heterocyclic compounds are frequently used as scaffolds for these novel amino acids. Although the direct application of this compound as an unnatural amino acid is not extensively documented, other isoxazole derivatives have been successfully incorporated into peptide chains. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid, which contains both an amino and a carboxylic acid group, is considered a non-proteinogenic β-amino acid and has been used in solid-phase peptide synthesis. The versatility of the isoxazole ring allows it to serve as a rigid backbone, influencing the peptide's secondary structure. The carboxylic acid function on this compound allows it to be coupled to the N-terminus of a peptide or to an amino acid, while the isopropoxy group could be used to modulate properties like hydrophobicity.
The isoxazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. ajrconline.orgrsc.org The structure of this compound serves as an excellent starting point for generating a library of diverse molecules. The carboxylic acid group can be converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships. Isoxazole carboxylic acids have been investigated as inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B), highlighting their therapeutic potential. acs.orgnih.gov The synthesis of various 3,5-disubstituted isoxazoles has been achieved through sustainable and efficient methods, such as those using deep eutectic solvents or ultrasound assistance, which facilitates the creation of new chemical entities for screening. acs.orgmdpi.com
Utility in Materials Science and Polymer Chemistry
The application of heterocyclic compounds in materials science is a growing field, driven by the need for advanced materials with tailored properties. The functional groups on this compound give it potential utility in polymer synthesis and modification.
Cross-linking is a process that creates new covalent bonds between polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance. Compounds with functional groups capable of reacting with polymer backbones, such as carboxylic acids, can act as cross-linking agents. For polymers containing hydroxyl or amine groups (e.g., polyvinyl alcohol, chitosan, or certain polyamides), the carboxylic acid of this compound could form ester or amide linkages, respectively, thereby connecting adjacent polymer chains. While the use of this specific molecule as a cross-linker is not widely reported, the principle is well-established for other di- and polycarboxylic acids. In a related concept, if a diol or diamine were reacted with two equivalents of the isoxazole carboxylic acid, it could form a new, larger molecule (a chain extender) that could then be incorporated into a polymer backbone.
Table 2: General Classes of Cross-linking Agents and Their Reactive Groups
| Class of Agent | Functional Group(s) | Reacts With | Bond Formed |
|---|---|---|---|
| Aldehydes | -CHO | -OH, -NH2 | Acetal, Imine |
| Epoxides | Epoxide Ring | -OH, -NH2, -COOH | Ether, Amine, Ester |
| Isocyanates | -NCO | -OH, -NH2 | Urethane, Urea |
| Carboxylic Acids | -COOH | -OH, -NH2 | Ester, Amide |
This table provides a general overview of cross-linking chemistry to contextualize the potential application of carboxylic acids.
Sustainable or "green" chemistry focuses on developing chemical processes that are environmentally benign. researchgate.net The synthesis of isoxazole derivatives has been a subject of green chemistry research, with methods developed to reduce waste, avoid harsh conditions, and use recyclable solvents. rsc.orgacs.org The creation of building blocks like this compound through such sustainable pathways makes it an attractive monomer for the synthesis of advanced or sustainable polymers. rsc.org Carboxylic acids are fundamental monomers in the production of polyesters and polyamides. By incorporating a highly functionalized and synthetically versatile monomer like this compound, it may be possible to create novel polymers with unique properties, such as improved thermal stability or specific recognition capabilities, derived from the isoxazole core.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Isopropoxyisoxazole-5-carboxylic acid, and how do reaction conditions influence product purity?
- Methodological Answer : A typical approach involves cyclocondensation of appropriate precursors (e.g., hydroxylamine derivatives and β-keto esters) under acidic or basic conditions. For example, analogous isoxazole derivatives are synthesized via refluxing in acetic acid with sodium acetate as a catalyst, followed by recrystallization for purification . Optimization of solvent polarity, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents is critical to minimize side reactions (e.g., ring-opening or isomerization).
Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the isoxazole ring and isopropoxy substituent. Infrared (IR) spectroscopy identifies carboxylic acid and ether functional groups. Discrepancies in peak assignments (e.g., overlapping signals in crowded regions) are resolved via 2D NMR (COSY, HSQC) and comparison to computational predictions (DFT-based chemical shift calculations) .
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the isopropoxy group. Avoid exposure to UV light, as isoxazole rings are prone to photodegradation. Periodic stability testing via HPLC or TLC is advised to monitor decomposition (e.g., carboxylic acid dimerization) .
Advanced Research Questions
Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (HOMO/LUMO energies) to optimize binding affinity to target enzymes (e.g., cyclooxygenase or kinase inhibitors). Molecular docking studies (using AutoDock or Schrödinger) validate interactions with active sites, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) with activity .
Q. What experimental strategies address contradictions in reported cytotoxicity data for this compound analogs?
- Methodological Answer : Cross-validate assays (e.g., MTT vs. ATP-based luminescence) across multiple cell lines to rule out assay-specific artifacts. Control for batch-to-batch compound variability via rigorous purity analysis (HPLC ≥98%). Meta-analyses of literature data should account for differences in exposure times, serum concentrations, and solvent carriers (e.g., DMSO vs. saline) .
Q. What mechanistic insights explain the pH-dependent stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies at varying pH (1–13) and temperatures (25–60°C). Monitor degradation pathways (e.g., hydrolysis of the isopropoxy group via LC-MS) and derive Arrhenius plots to predict shelf-life. Buffer systems (e.g., phosphate vs. citrate) may catalyze specific degradation routes, requiring formulation-specific adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
